![molecular formula C11H18N2 B2708149 N-(1-amino-3-methylbutan-2-yl)aniline CAS No. 929973-60-4](/img/structure/B2708149.png)
N-(1-amino-3-methylbutan-2-yl)aniline
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Overview
Description
N-(1-amino-3-methylbutan-2-yl)aniline is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C11H18N2 and a molecular weight of 178.27 .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-amino-3-methylbutan-2-yl)aniline are not fully detailed in the search results. It is known to have a molecular weight of 178.27 .Scientific Research Applications
Environmental Biodegradation
Delftia sp. AN3, a bacterial strain, demonstrates the capability to degrade aniline and its derivatives, utilizing them as sole carbon, nitrogen, and energy sources. This strain exhibits exceptional tolerance to high concentrations of aniline, paving the way for its potential application in the bioremediation of aniline-contaminated environments. The elucidation of enzymatic pathways involved in aniline degradation by Delftia sp. AN3 offers insights into microbial adaptation mechanisms to toxic compounds and their application in wastewater treatment technologies (Liu et al., 2002).
Corrosion Inhibition
A newly synthesized thiophene Schiff base has been identified as an efficient corrosion inhibitor for mild steel in acidic solutions. This compound's adsorption on the metal surface adheres to Langmuir’s isotherm, indicating a strong interaction and potential application in protecting industrial machinery and infrastructure from corrosive damage (Daoud et al., 2014).
Biochemical Research
Aniline derivatives serve as powerful mechanistic probes in biochemical research, particularly in studying redox-active tyrosines and elucidating proton and electron transfer events in biological systems. Site-specific replacement of tyrosines with aniline-based amino acids in enzymes like ribonucleotide reductase has provided valuable insights into the mechanisms of radical transfer and enzyme function (Chang et al., 2004).
Catalysis and Chemical Synthesis
Micellar catalysis involving reactions of aniline with 1-bromobutane has demonstrated enhanced reaction rates, yields, and selectivity for N-alkyl aniline products. This finding highlights the potential of surfactant systems in improving efficiency and selectivity in chemical synthesis, particularly in pharmaceutical and material science applications (Siswanto & Rathman, 1997).
Environmental Chemistry
The interaction of aniline and its derivatives with environmental factors like manganese dioxide has been studied, revealing potential pathways for the transformation of these compounds in mineralogical and soil/water environments. Understanding the reactivity and transformation pathways of aniline in nature is crucial for assessing its environmental impact and for the development of strategies to mitigate pollution (Laha & Luthy, 1990).
Mechanism of Action
Safety and Hazards
N-(1-amino-3-methylbutan-2-yl)aniline should be handled with care. Precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces and kept cool .
properties
IUPAC Name |
3-methyl-2-N-phenylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLXIHWDNPJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-3-methylbutan-2-yl)aniline |
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